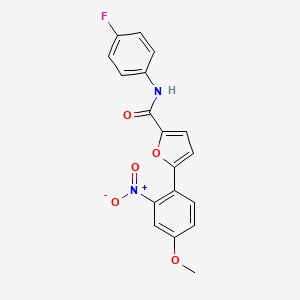

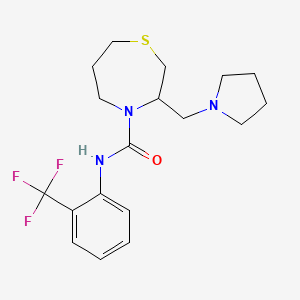

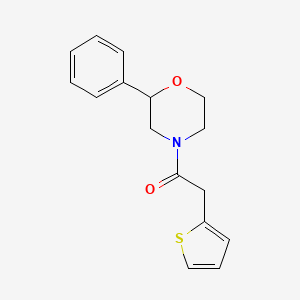

![molecular formula C19H21N3O4 B2994185 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide CAS No. 868977-72-4](/img/structure/B2994185.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been used in the synthesis of various drugs, including the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a variety of methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system containing an imidazole ring and a pyridine ring . This structure is thought to contribute to the diverse bioactivity of these compounds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For example, they can be synthesized through condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学的研究の応用

Versatile Platform for New N-Heterocyclic Carbenes

Imidazo[1,2-a]pyridine, a key component in N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide, provides a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized, indicating potential in various chemical reactions and applications (Alcarazo et al., 2005).

Application in Organic Synthesis

N-Heterocyclic carbenes derived from imidazo[1,2-a]pyridine have been utilized in organic synthesis, leading to the creation of fully substituted furans. This approach provides a novel pathway for producing derivatives that are otherwise challenging to synthesize (Pan et al., 2010).

Development of Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been demonstrated to be efficient fluorescent probes for mercury ion detection. This application is significant in environmental and analytical chemistry, providing a tool for detecting and studying mercury contamination (Shao et al., 2011).

Prospective Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, a part of the chemical structure , is recognized for its wide range of applications in medicinal chemistry. It has potential uses in anticancer, antimicrobial, antiviral, and other therapeutic areas. This versatility in medicinal applications underscores its importance in drug discovery and development (Deep et al., 2016).

Synthesis of Diverse Organic Compounds

The imidazo[1,2-a]pyridine structure has been used to synthesize various organic compounds, including pyrroles and thiophenes. These compounds have numerous applications in organic chemistry and materials science (Cheng et al., 2010).

Radiotracer Development

Imidazo[1,2-a]pyridine derivatives have been explored for developing radiotracers, which are crucial in medical imaging and diagnostic procedures (Hamill et al., 1996).

作用機序

Target of Action

The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the action of Sterol 14-alpha demethylase (CYP51), it prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately cell death .

Pharmacokinetics

The compound could be moderately toxic to humans, indicating a need for further in-vitro toxicity studies to understand the real-time toxic level .

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

将来の方向性

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-24-15-10-13(11-16(25-2)18(15)26-3)19(23)20-8-7-14-12-22-9-5-4-6-17(22)21-14/h4-6,9-12H,7-8H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLNATLAARSUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

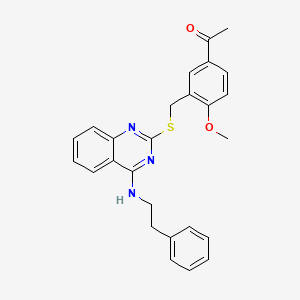

![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)

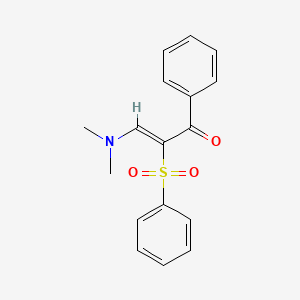

![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)

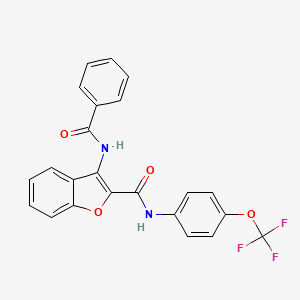

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)

![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)